molecular formula C9H12BrClN2 B6196460 3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride CAS No. 2680530-69-0

3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride

Cat. No.: B6196460
CAS No.: 2680530-69-0
M. Wt: 263.6
InChI Key:
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Description

3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H12BrN2·HCl It is a derivative of benzene, featuring a bromine atom and a carboximidamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride typically involves the bromination of N,N-dimethylbenzene-1-carboximidamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Hydrolysis: Products include carboxylic acids or amides derived from the carboximidamide group.

Scientific Research Applications

3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylbenzamide
  • 3-bromo-N,N-dimethylaniline
  • 3-bromo-N,N-dimethylbenzenamine

Uniqueness

3-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride is unique due to the presence of both a bromine atom and a carboximidamide group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

2680530-69-0

Molecular Formula

C9H12BrClN2

Molecular Weight

263.6

Purity

95

Origin of Product

United States

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